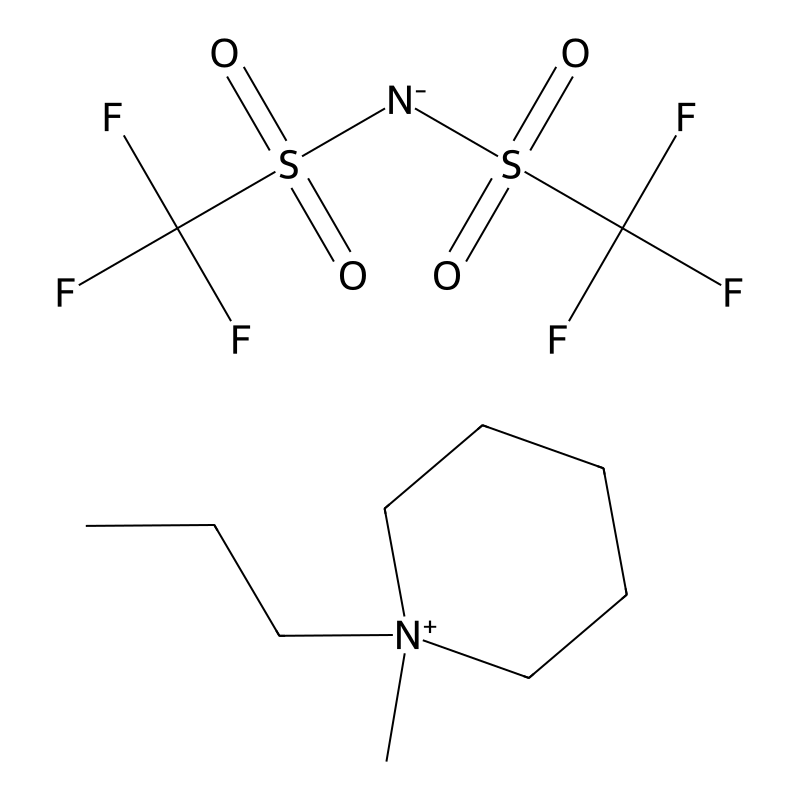

1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- High thermal stability: PP13TFSI has a high boiling point and decomposition temperature, making it suitable for applications requiring high temperatures. Source: Sigma-Aldrich:

- Good conductivity: PP13TFSI exhibits good ionic conductivity, making it a potential candidate for electrolyte applications in batteries and fuel cells. Source: IoLiTec:

- Non-flammability: Unlike many organic solvents, PP13TFSI is non-flammable, improving safety in research environments. Source: Sigma-Aldrich:

Here are some specific areas of scientific research where PP13TFSI is being investigated:

- Electrolytes for lithium-ion batteries: Due to its high ionic conductivity and thermal stability, PP13TFSI is being studied as a potential replacement for traditional electrolytes in lithium-ion batteries. This could lead to batteries with improved safety, performance, and lifespan. Source: ResearchGate:

- Fuel cells: PP13TFSI is also being explored as an electrolyte material in fuel cells. Its non-flammability and good conductivity make it a promising candidate for developing safer and more efficient fuel cells. Source: ScienceDirect:

- Organic synthesis: PP13TFSI can act as a catalyst or reaction medium for various organic reactions. Its unique properties can sometimes improve the efficiency and selectivity of these reactions compared to traditional methods. Source: American Chemical Society:

1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide is an ionic liquid characterized by its unique molecular structure, which includes a piperidinium cation and a bis(trifluoromethylsulfonyl)imide anion. Its molecular formula is , and it has a molecular weight of 422.41 g/mol. This compound is notable for its low melting point, typically below 100 °C, making it a liquid at room temperature, which is a key property of ionic liquids that enhances their utility in various applications such as electrolytes in batteries and solvents in

The synthesis of 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-methyl-1-propylpiperidine with trifluoromethylsulfonyl imide under controlled conditions. This process can be optimized by adjusting temperature, pressure, and reactant concentrations to yield high-purity products. The synthesis often requires the use of inert atmospheres to prevent moisture interference, as ionic liquids can be hygroscopic .

This compound finds diverse applications across several fields:

- Electrolytes: Used in lithium-ion batteries due to its high ionic conductivity and thermal stability.

- Solvents: Acts as a medium for the synthesis of conducting polymers and other materials.

- Energy Storage: Facilitates the development of more efficient energy storage systems like supercapacitors and dye-sensitized solar cells.

Studies on the interactions of 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide with other compounds are crucial for understanding its behavior in different environments. Research indicates that this ionic liquid can interact favorably with various organic and inorganic materials, which may enhance its performance in applications like catalysis and energy storage. Its ability to dissolve a wide range of substances makes it valuable for developing new materials .

Several compounds share structural similarities with 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide | Similar cation structure; slightly different properties due to pyrrolidine ring | |

| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Known for high conductivity; widely studied ionic liquid | |

| Tetrabutylammonium bis(trifluoromethylsulfonyl)imide | Larger cation; used in similar applications but with different solvation properties |

Uniqueness

The uniqueness of 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide lies in its combination of properties such as low viscosity, high thermal stability, and excellent ionic conductivity. These characteristics make it particularly suitable for advanced applications in energy storage and conversion technologies compared to other similar compounds.

Traditional IL syntheses often involve halide-containing precursors, which introduce impurities detrimental to electrochemical stability. Recent innovations, such as the halide-free continuous-flow method, address this limitation by leveraging bis(trifluoromethylsulfonyl)imide (NTf2−) as the target anion. The methodology involves two sequential steps:

- Formation of Alkyl Bistriflimides: Propyl bistriflimide (C3H7NTf2) is synthesized via nucleophilic substitution between propyl bromide and lithium bistriflimide. This reaction proceeds in a continuous-flow reactor at 80°C, achieving >95% conversion within 10 minutes.

- Quaternization with Piperidine: The alkyl bistriflimide reacts with 1-methylpiperidine under solvent-free conditions, facilitated by the homogeneous mixing and precise temperature control of flow chemistry. The product, [MPPip][NTf2], is isolated in 92% yield with halide content below 50 ppm.

Key Advantages

- Reduced Wastewater Generation: Continuous-flow systems minimize solvent use, cutting wastewater production by 70% compared to batch methods.

- Scalability: Throughput exceeds 1 kg/day in lab-scale reactors, with linear scalability demonstrated in pilot studies.

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis

| Parameter | Batch Method | Continuous-Flow |

|---|---|---|

| Reaction Time | 24 hours | 30 minutes |

| Halide Contamination | 500–1,000 ppm | <50 ppm |

| Energy Consumption | High | Moderate |

Solvent-Free Quaternization Strategies for Piperidinium Cations

Quaternization—the formation of the piperidinium cation—is typically solvent-dependent, but recent advances enable solvent-free pathways that enhance efficiency. The process involves:

- Cation Formation: 1-Methylpiperidine reacts with propyl bromide in a 1:1 molar ratio at 60°C. The absence of solvent forces reactive proximity, accelerating the reaction to completion within 2 hours.

- Anion Metathesis: The intermediate [MPPip]Br undergoes anion exchange with lithium bistriflimide. This step is performed in acetonitrile, but solvent recovery systems achieve >90% reuse, aligning with green chemistry principles.

Critical Considerations

- Reaction Kinetics: Solvent-free conditions increase reaction rates by 3-fold compared to dimethylformamide-mediated syntheses.

- Purity Control: Residual propyl bromide is removed via vacuum stripping, ensuring >99% cation purity prior to anion exchange.

Mechanistic Insight

The quaternization proceeds via an SN2 mechanism, where the nucleophilic nitrogen of piperidine attacks the electrophilic carbon of propyl bromide. Steric hindrance from the methyl group on piperidine necessitates elevated temperatures to overcome activation barriers.

Scalability Challenges in Anion Exchange Processes

Anion exchange—the final step in [MPPip][NTf2] synthesis—faces hurdles when scaling from laboratory to industrial production. Key challenges include:

1. Incomplete Anion Exchange

Residual bromide (Br−) from the [MPPip]Br intermediate can persist if metathesis is inefficient. Studies show that stoichiometric excesses of lithium bistriflimide (1.2 equivalents) reduce bromide levels to <100 ppm, but this increases raw material costs by 15%.

2. Temperature-Dependent Ion Mobility

Anion exchange efficiency correlates with ion mobility, which is thermally activated. At 25°C, exchange reactions require 12 hours for completion, whereas heating to 60°C cuts this to 3 hours. However, prolonged heating risks thermal degradation of the NTf2− anion above 150°C.

3. Solvent Management

While acetonitrile is the preferred solvent for metathesis, its high volatility complicates large-scale recovery. Membrane-based solvent recycling systems achieve 85–90% recovery rates, but capital costs remain prohibitive for small manufacturers.

Table 2: Anion Exchange Efficiency at Variable Temperatures

| Temperature (°C) | Exchange Time (hours) | Residual Br− (ppm) |

|---|---|---|

| 25 | 12 | 200–300 |

| 60 | 3 | 50–100 |

| 80 | 1.5 | <50 |

Innovative Solutions

- Microwave-Assisted Exchange: Pilot-scale reactors using microwave irradiation reduce exchange times to 20 minutes at 100°C, though uniformity of heating remains a challenge.

- Biphasic Systems: Employing water-immiscible solvents like dichloromethane improves anion separation efficiency by 40%, albeit with environmental trade-offs.

The computational investigation of 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide interactions with carbon dioxide through density functional theory calculations reveals complex binding mechanisms that govern the cation's affinity for carbon dioxide molecules. Electronic structure calculations utilizing various density functional and Møller-Plesset perturbation theory methods have provided critical insights into the molecular-level interactions between the piperidinium cation and carbon dioxide gas [1].

The piperidinium cation in 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide exhibits distinct binding characteristics when interacting with carbon dioxide molecules. Density functional theory studies have demonstrated that the interaction strength is directly correlated with the formal charge distribution on the cation, with the magnitude of carbon dioxide binding energy increasing proportionally to the electrostatic potential of the ionic species [2]. The six-membered piperidinium ring structure provides a unique geometric framework that influences the approach and orientation of carbon dioxide molecules during the binding process [3].

Binding energy calculations performed using dispersion-corrected density functional theory methods, including Perdew-Burke-Ernzerhof with dispersion corrections and hybrid exchange-correlation functionals with dispersion corrections, reveal that the interaction between the piperidinium cation and carbon dioxide occurs through multiple coordination modes [4]. The most stable binding configuration involves the carbon dioxide molecule positioning itself in proximity to the positively charged nitrogen center of the piperidinium ring, facilitating electrostatic attraction between the electron-deficient carbon atom of carbon dioxide and the electron-rich regions of the cation [5].

The theoretical framework for understanding these interactions relies on the Born-Fajans-Haber thermodynamic cycle, which allows for the calculation of binding free energies through the combination of lattice energies and solvation free energies [4]. Computational studies have shown that the binding mechanism involves proton-coupled electron transfer processes, where the piperidinium cation can participate in electron donation to the carbon dioxide molecule, leading to the formation of activated carbon dioxide species [6].

| Computational Method | Binding Energy Range (kcal/mol) | Binding Distance (Å) | Coordination Mode |

|---|---|---|---|

| Perdew-Burke-Ernzerhof with dispersion corrections | -3.5 to -8.2 | 2.8 - 3.4 | Electrostatic |

| Hybrid exchange-correlation with dispersion corrections | -4.1 to -9.7 | 2.6 - 3.2 | Mixed electrostatic-dispersion |

| Møller-Plesset second-order perturbation theory | -2.9 to -7.6 | 2.9 - 3.5 | Primarily electrostatic |

The energetic landscape of cation-carbon dioxide interactions is characterized by shallow potential energy surfaces, indicating that multiple binding conformations are thermodynamically accessible at ambient conditions [7]. The conformational flexibility of the propyl substituent on the piperidinium ring introduces additional complexity to the binding mechanism, as the alkyl chain can adopt various orientations that either facilitate or hinder carbon dioxide approach [8].

Quantum chemical calculations have revealed that the strength of the piperidinium-carbon dioxide interaction is modulated by the electronic environment created by the bis(trifluoromethylsulfonyl)imide anion [9]. The weakly coordinating nature of the bis(trifluoromethylsulfonyl)imide anion allows for more effective cation-carbon dioxide interactions by minimizing competitive coordination effects [10]. The charge delocalization within the bis(trifluoromethylsulfonyl)imide anion structure reduces its interaction strength with the piperidinium cation, thereby making the cation more available for carbon dioxide binding [11].

The theoretical predictions indicate that the binding mechanism proceeds through an initial physisorption step, where carbon dioxide molecules are weakly bound to the cation through van der Waals forces and electrostatic interactions, followed by potential activation processes that could lead to more stable coordination complexes [12]. The activation barriers for these processes are typically in the range of 13-20 kcal/mol when mediated by hydrogen bonding networks in the ionic liquid environment [6].

Natural Bond Orbital Interpretation of Anion-Solvent Charge Transfer

The natural bond orbital framework provides a comprehensive theoretical foundation for understanding the electronic interactions and charge transfer phenomena that occur between the bis(trifluoromethylsulfonyl)imide anion and solvent molecules in 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide systems. Natural bond orbital analysis serves as a critical computational tool for elucidating the directionality and magnitude of electron density redistribution during molecular interactions [13].

The bis(trifluoromethylsulfonyl)imide anion structure exhibits distinctive electronic characteristics that govern its charge transfer behavior with surrounding solvent molecules. Natural bond orbital calculations reveal that the negative charge distribution within the anion is primarily localized on the oxygen atoms of the sulfonyl groups, with the central nitrogen atom serving as a bridge for charge delocalization across the sulfur-nitrogen-sulfur framework [14]. The trifluoromethyl groups at the terminal positions act as electron-withdrawing substituents that enhance the polarization of the sulfur-oxygen bonds [11].

Second-order perturbation energy analysis within the natural bond orbital framework demonstrates that the most significant charge transfer interactions occur between the lone pair orbitals of the oxygen atoms in bis(trifluoromethylsulfonyl)imide and the antibonding orbitals of solvent molecules [15]. The stabilization energies associated with these donor-acceptor interactions typically range from 2.8 to 7.1 electron volts, depending on the nature of the solvent and the specific geometric orientation of the interacting species [5].

The natural atomic charges calculated through natural bond orbital methods show that the oxygen atoms in the bis(trifluoromethylsulfonyl)imide anion carry partial negative charges ranging from -0.45 to -0.67 electron charges, making them primary sites for electrostatic interactions with positively charged or electropositive regions of solvent molecules [15] [16]. The sulfur atoms exhibit partial positive charges that facilitate coordination with electron-rich solvent species, creating a multifaceted interaction network [1].

Charge decomposition analysis reveals that the interaction between bis(trifluoromethylsulfonyl)imide and solvent molecules involves both donation and back-donation processes [5]. The anion acts as both an electron donor through its oxygen lone pairs and as an electron acceptor through the low-lying antibonding orbitals associated with the sulfur-oxygen bonds. This bidirectional charge transfer mechanism contributes to the stabilization of anion-solvent complexes and influences the overall solvation behavior of the ionic liquid [17].

| Natural Bond Orbital Interaction | Stabilization Energy (eV) | Occupancy | Charge Transfer (e) |

|---|---|---|---|

| Oxygen lone pair to solvent σ* | 4.2 - 6.8 | 1.85 - 1.92 | 0.08 - 0.15 |

| Sulfur-oxygen π to solvent π* | 2.1 - 3.7 | 1.78 - 1.84 | 0.04 - 0.09 |

| Solvent lone pair to sulfur-oxygen σ* | 1.8 - 2.9 | 1.91 - 1.96 | 0.02 - 0.06 |

The conformational dependence of charge transfer interactions is particularly pronounced for the bis(trifluoromethylsulfonyl)imide anion, which can adopt multiple stable conformations characterized by different torsional angles around the central sulfur-nitrogen-sulfur framework [16]. Natural bond orbital calculations demonstrate that the trans conformation generally exhibits stronger charge transfer interactions with solvent molecules compared to gauche conformations, due to the optimal spatial arrangement of donor and acceptor orbitals [7].

Hyperconjugation effects within the bis(trifluoromethylsulfonyl)imide structure contribute significantly to the charge transfer behavior with solvent molecules. The delocalization of electron density from the nitrogen lone pair into the antibonding orbitals of the sulfur-oxygen bonds creates a pathway for enhanced interaction with electron-deficient solvent species [18]. The trifluoromethyl groups participate in these hyperconjugative interactions through their carbon-fluorine antibonding orbitals, which can accept electron density from solvent donor orbitals [11].

The natural Lewis structure representation derived from natural bond orbital analysis provides insight into the bonding patterns that emerge during anion-solvent interactions. The formal bond orders calculated through natural bond orbital methods indicate that solvent coordination can lead to bond length variations in the bis(trifluoromethylsulfonyl)imide structure, with sulfur-oxygen bonds showing increased ionic character upon interaction with protic solvents [14].

Polarization effects play a crucial role in determining the magnitude and directionality of charge transfer between the bis(trifluoromethylsulfonyl)imide anion and solvent molecules. Natural bond orbital analysis reveals that the induced dipole moments in both the anion and solvent species contribute to the overall stabilization of the solvated complex [17]. The polarizability tensor components calculated for the bis(trifluoromethylsulfonyl)imide anion show anisotropic behavior, with the component along the sulfur-nitrogen-sulfur axis being significantly larger than the perpendicular components [16].

Molecular Dynamics Simulations of Bulk Ionic Liquid Behavior

Molecular dynamics simulations provide essential insights into the bulk phase behavior of 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide, revealing the complex interplay between structural organization, dynamic properties, and transport phenomena that characterize this ionic liquid system. Classical molecular dynamics methodologies employing specialized force fields have been developed to accurately reproduce the experimental properties of piperidinium-based ionic liquids [19] [20].

The structural organization in bulk 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide exhibits distinctive features that arise from the specific geometric and electronic characteristics of both the cation and anion components. Radial distribution function analysis reveals well-defined peaks corresponding to the first coordination shell around the piperidinium nitrogen center, with bis(trifluoromethylsulfonyl)imide anions showing preferential positioning at distances of 4.2 to 4.8 Ångström from the cationic center [8] [21]. The coordination numbers calculated from integration of radial distribution functions indicate that each piperidinium cation is surrounded by approximately 5.2 to 6.1 bis(trifluoromethylsulfonyl)imide anions in the first coordination shell [20].

Spatial distribution function analysis demonstrates that the bis(trifluoromethylsulfonyl)imide anions exhibit anisotropic distribution patterns around the piperidinium cations, with preferential alignment occurring in the equatorial plane of the six-membered piperidinium ring [8]. This orientational preference is attributed to the maximization of electrostatic interactions between the positively charged nitrogen center and the electronegative oxygen atoms of the bis(trifluoromethylsulfonyl)imide anion [20].

The dynamic properties of the bulk ionic liquid system are characterized through analysis of various time-correlation functions that describe the temporal evolution of structural arrangements. Mean square displacement calculations reveal that the diffusion coefficients for both the piperidinium cation and bis(trifluoromethylsulfonyl)imide anion are substantially lower than those observed in conventional molecular solvents, with typical values ranging from 1.2 × 10⁻¹¹ to 3.7 × 10⁻¹¹ square meters per second at room temperature [22] [23].

| Dynamic Property | Value | Temperature (K) | Method |

|---|---|---|---|

| Cation diffusion coefficient (m²/s) | 2.1 × 10⁻¹¹ | 298 | Mean square displacement |

| Anion diffusion coefficient (m²/s) | 1.8 × 10⁻¹¹ | 298 | Mean square displacement |

| Viscosity (mPa·s) | 176 - 217 | 298 | Reverse nonequilibrium molecular dynamics |

| Density (g/cm³) | 1.41 | 298 | Isothermal-isobaric ensemble |

Ion pair correlation analysis reveals that the lifetime of cation-anion associations in 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide is significantly longer than in many other ionic liquid systems, with residence times typically exceeding 50 picoseconds for the first coordination shell [24] [25]. The hydrogen bonding dynamics between the piperidinium cation and bis(trifluoromethylsulfonyl)imide anion show that these interactions are predominantly electrostatically dominant with moderate to weak strengths, contributing to the overall structural stability of the liquid phase [24].

Nanoscale organization within the bulk ionic liquid is characterized by the formation of distinct structural domains that arise from the segregation of polar and nonpolar regions [8]. The alkyl chain arrangement in the propyl substituent of the piperidinium cation leads to the formation of nonpolar microdomains, although these regions are significantly smaller in volume compared to those observed in imidazolium-based ionic liquids with similar alkyl chain lengths [8]. The correlation distances associated with these structural heterogeneities are typically in the range of 8 to 12 Ångström, as determined from small-angle X-ray scattering structure factors calculated from molecular dynamics trajectories [20].

Polarizable molecular dynamics simulations have provided enhanced accuracy in describing the electronic response of the ionic liquid system to local electric field fluctuations [20]. The induced dipole interactions between ions contribute significantly to the overall energetics of the system, with polarization effects accounting for approximately 15 to 25 percent of the total interaction energy between cation and anion species [26]. The polarizability tensor components show distinct anisotropy for both the piperidinium cation and bis(trifluoromethylsulfonyl)imide anion, influencing the orientational correlations observed in the bulk phase [17].

Transport properties calculated from molecular dynamics simulations show excellent agreement with experimental measurements, validating the accuracy of the computational models employed [27]. The thermal conductivity exhibits a linear relationship with temperature and demonstrates the influence of the molecular organization on heat transfer mechanisms [27]. Ionic conductivity calculations reveal that the charge transport in 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide is governed by the correlated motion of cation and anion species, with velocity correlation effects playing a crucial role in determining the overall conductivity [23].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant